Pheganomycin DR - 69280-91-7

Pheganomycin DR

Catalog Number: EVT-14609744
CAS Number: 69280-91-7
Molecular Formula: C36H59N13O13
Molecular Weight: 881.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pheganomycin DR is a peptide antibiotic produced by certain strains of Streptomyces, specifically Streptomyces cirratus. This compound is of significant interest due to its unique structure and biological activity. Pheganomycin DR consists of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-hydroxymethylphenyl)-2-guanidinoacetic acid, which is linked to a core peptide structure. The biosynthesis of this compound involves complex enzymatic pathways, making it a valuable subject for research in peptide synthesis and antibiotic development.

Source and Classification

Pheganomycin DR is classified as a peptide antibiotic. It is derived from the Streptomyces genus, which is well-known for producing various bioactive compounds. The specific gene cluster responsible for the biosynthesis of Pheganomycin DR has been identified, revealing a sophisticated mechanism that includes both ribosomal and non-ribosomal peptide synthesis pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pheganomycin DR involves a combination of ribosomal and non-ribosomal pathways. The key steps include:

  1. Gene Cluster Identification: The biosynthetic gene cluster for Pheganomycin DR was isolated from Streptomyces cirratus. This cluster encodes multiple precursor peptides and enzymes necessary for the synthesis of the nonproteinogenic amino acid .
  2. Peptide Ligase Activity: A peptide ligase enzyme identified in the gene cluster plays a crucial role in linking precursor peptides with the nonproteinogenic amino acid, facilitating the formation of the final compound .
  3. In Vitro Reconstitution: Experiments have demonstrated that deletion mutants lacking specific genes in the biosynthetic pathway result in the loss of Pheganomycin DR production, confirming the essential nature of these genes in its synthesis .
Molecular Structure Analysis

Structure and Data

Pheganomycin DR's molecular structure features a unique arrangement that includes:

  • A core peptide backbone.
  • The nonproteinogenic amino acid contributing to its biological activity.

The precise molecular formula and weight are not explicitly detailed in the available literature but can be inferred from its components.

Chemical Reactions Analysis

Reactions and Technical Details

Pheganomycin DR undergoes various chemical reactions typical for peptide antibiotics, including:

  1. Hydrolysis: Peptide bonds may be hydrolyzed under certain conditions, potentially leading to the release of active fragments.
  2. Modification Reactions: The compound can participate in further chemical modifications that enhance its pharmacological properties or alter its biological activity.

These reactions are critical for understanding how Pheganomycin DR can be utilized or modified for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Pheganomycin DR primarily involves:

  • Inhibition of Protein Synthesis: Similar to other peptide antibiotics, it likely interferes with bacterial protein synthesis, although specific targets within the ribosome or other cellular machinery have yet to be fully elucidated.
  • Binding Affinity: The unique structural features contribute to its binding affinity for bacterial ribosomes or other targets, which can disrupt normal cellular functions.

Understanding this mechanism is essential for developing derivatives with enhanced efficacy or reduced resistance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented, general properties associated with peptide antibiotics include:

  • Solubility: Peptide antibiotics typically exhibit variable solubility depending on their amino acid composition.
  • Stability: The stability of Pheganomycin DR under physiological conditions can influence its effectiveness as an antibiotic.

Further characterization studies are necessary to establish comprehensive data on these properties.

Applications

Scientific Uses

Pheganomycin DR has several scientific applications, including:

  1. Antibiotic Research: It serves as a model compound for studying mechanisms of antibiotic action and resistance.
  2. Peptide Synthesis Studies: Its unique structure provides insights into peptide synthesis methodologies, including both ribosomal and non-ribosomal approaches.
  3. Pharmaceutical Development: Research into derivatives of Pheganomycin DR could lead to new therapeutic agents against resistant bacterial strains.

Properties

CAS Number

69280-91-7

Product Name

Pheganomycin DR

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-[3,5-dihydroxy-4-(hydroxymethyl)phenyl]acetyl]amino]-4-oxobutanoyl]amino]-3,3-dimethylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C36H59N13O13

Molecular Weight

881.9 g/mol

InChI

InChI=1S/C36H59N13O13/c1-36(2,3)27(49-30(58)20(13-24(38)53)47-31(59)26(48-35(41)42)16-11-22(51)17(15-50)23(52)12-16)32(60)44-18(7-4-5-9-37)28(56)46-21(14-25(54)55)29(57)45-19(33(61)62)8-6-10-43-34(39)40/h11-12,18-21,26-27,50-52H,4-10,13-15,37H2,1-3H3,(H2,38,53)(H,44,60)(H,45,57)(H,46,56)(H,47,59)(H,49,58)(H,54,55)(H,61,62)(H4,39,40,43)(H4,41,42,48)/t18-,19-,20-,21-,26-,27+/m0/s1

InChI Key

VHDCHQAJYCLACL-CXKYVJKLSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C1=CC(=C(C(=C1)O)CO)O)N=C(N)N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C1=CC(=C(C(=C1)O)CO)O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.